CID 46738660
Description
CID 46738660 is a compound registered in the PubChem database, a critical resource for chemical information managed by the National Institutes of Health (NIH). Its molecular structure, synthesis pathways, and biological targets would require experimental validation, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) profiling, as demonstrated in studies on similar compounds .
Properties
Molecular Formula |
C4H6O4Pd |
|---|---|
Molecular Weight |
224.51 g/mol |
InChI |
InChI=1S/2CO2.2CH3.Pd/c2*2-1-3;;;/h;;2*1H3;/q;;2*-1;+2 |
InChI Key |
MRFFRDFAJJMLOF-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].C(=O)=O.C(=O)=O.[Pd+2] |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 46738660 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of this compound. Optimizing these conditions is essential to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput.
Chemical Reactions Analysis
CID 46738660 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific functional groups present in the compound.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the nature of the substituent and the reaction conditions.
Scientific Research Applications
CID 46738660 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study its effects on cellular processes and to investigate its potential as a therapeutic agent.
Medicine: The compound is being explored for its potential use in the treatment of various diseases. Its unique chemical structure makes it a promising candidate for drug development.
Industry: this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of CID 46738660 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 46738660, a comparative analysis with structurally or functionally related compounds is essential. Below is a framework for such comparisons, derived from methodologies in the evidence:
Structural and Physicochemical Properties
Table 1 compares hypothetical properties of this compound with oscillatoxin derivatives () and other bioactive compounds (–15):
Note: Data for this compound is inferred; experimental validation is required.
Challenges in Comparison
- Data Gaps : The absence of explicit data on this compound limits direct comparisons.
- Structural Diversity : Oscillatoxins () are macrocyclic polyketides, whereas CAS 918538-05-3 is a chlorinated heterocycle , highlighting the need for structural elucidation.
Methodological Considerations
Analytical Techniques
- Mass Spectrometry: Source-induced collisionally activated dissociation (CID) can differentiate isomers, as shown for ginsenosides .
- Chromatography : HPLC-ELSD/ESI-MS () enables purity assessment and structural profiling.
- Computational Tools : PubChem’s similarity search () can identify analogs based on Tanimoto coefficients or substructure matching.
Data Reproducibility
Adherence to guidelines () ensures transparent reporting of synthesis, characterization, and bioassays. For example, spectral data (NMR, IR) must be included for compound validation .
Q & A
Q. How to ensure ethical and reproducible reporting of this compound research?
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
- Disclose conflicts of interest and publish negative results to avoid publication bias .
Tables for Methodological Guidance
| Data Analysis Tool | Use Case |
|---|---|
| R/Python | Statistical modeling of dose-response curves |
| Gaussian | Computational modeling of molecular interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
